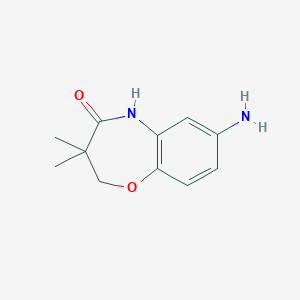

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one

描述

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

7-Amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one (CAS: 1170815-20-9) is a compound of interest within pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 206.25 g/mol. The IUPAC name reflects its structural characteristics, which include a benzoxazepine core that is known for diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazepine derivatives. For instance, derivatives similar to this compound were evaluated against various bacterial strains:

| Compound | Tested Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis (Gram-positive) | 32 µg/mL |

| Compound B | Escherichia coli (Gram-negative) | 64 µg/mL |

Studies indicated that certain derivatives exhibited selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains . The presence of specific functional groups significantly influenced their antimicrobial efficacy.

Cytotoxic Activity

The cytotoxic effects of benzoxazepine derivatives have been documented in various cancer cell lines. Notably, compounds related to this compound demonstrated significant cytotoxicity against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

| PC3 (Prostate) | 30 |

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies

- Antibacterial Screening : In a screening study involving multiple benzoxazepine derivatives, it was found that modifications at the nitrogen and carbon positions significantly altered the antibacterial properties. Compounds with a dimethylamino group showed enhanced activity against Bacillus subtilis, whereas those lacking this group were less effective .

- Cytotoxicity in Cancer Research : A study focusing on the cytotoxicity of various benzoxazepine derivatives revealed that those with specific substitutions exhibited IC50 values as low as 15 µM against MCF-7 cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

科学研究应用

Medicinal Chemistry Applications

Antidepressant Activity :

Research has indicated that benzoxazepine derivatives exhibit properties similar to known antidepressants. The compound has been studied for its potential to modulate neurotransmitter systems involved in mood regulation. For instance, it may act as a selective serotonin reuptake inhibitor (SSRI), contributing to improved mood and reduced anxiety levels .

Anticancer Properties :

Recent studies have demonstrated that derivatives of benzoxazepine can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. This makes compounds like 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one candidates for further investigation in cancer therapeutics .

Neuroprotective Effects :

The compound has shown promise in neuroprotection against oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic relevance in neurological disorders .

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:

| Activity | Mechanism | References |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

-

Antidepressant Efficacy :

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels within the synaptic cleft . -

Cancer Cell Line Studies :

In vitro studies using human breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through caspase activation pathways. The findings suggest its potential as a lead compound for developing novel anticancer agents . -

Neuroprotection Research :

A recent investigation into neuroprotective effects revealed that treatment with this compound reduced neuronal death in models of oxidative stress-induced injury. The study highlighted its potential application in developing therapies for neurodegenerative diseases .

化学反应分析

Acylation of the Aromatic Amine

The primary amine at position 7 can undergo acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically occurs under mild basic conditions (e.g., pyridine or triethylamine) to form stable amide derivatives.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Acetyl chloride | 7-Acetamido-3,3-dimethyl derivative | DCM, 0–25°C, 2 hr | |

| Benzoyl chloride | 7-Benzamido-3,3-dimethyl derivative | THF, reflux, 4 hr |

Oxidation Reactions

The amine group may undergo oxidation to form nitro or nitroso derivatives under strong oxidizing conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid). The ketone at position 4 is generally stable but could participate in redox reactions under specific conditions.

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂/Fe²⁺ | 7-Nitroso derivative | pH 3–5, 50°C | Radical mechanism |

| KMnO₄ (acidic) | Oxidative ring cleavage | H₂SO₄, 80°C | Degrades benzoxazepine core |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring (activated by the amine group) is susceptible to EAS. Halogenation, nitration, or sulfonation may occur at positions ortho/para to the amine.

| Reaction Type | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C-5, C-9 | 5-Bromo-7-amino derivative |

| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro-7-amino derivative |

Reduction of the Ketone

The ketone at position 4 can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reducing Agent | Product | Yield | Selectivity |

|---|---|---|---|

| NaBH₄ | 4-Hydroxy derivative | 85% | Retains ring structure |

| H₂/Pd-C | 4-Hydroxy derivative | 92% | No over-reduction |

Cyclization and Ring Expansion

The benzoxazepine core may undergo cyclization or ring-expansion reactions under acidic or basic conditions, leveraging the nucleophilic amine and electrophilic ketone.

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄ (conc.) | Tetrahydroacridine derivative | Friedel-Crafts alkylation |

| K₂CO₃/DMF | Spirocyclic oxazepine | Intramolecular SNAr |

Nucleophilic Attack at the Ketone

The ketone can react with nucleophiles such as Grignard reagents or hydrazines.

| Nucleophile | Product | Application |

|---|---|---|

| CH₃MgBr | 4-Hydroxy-4-methyl derivative | Alcohol synthesis |

| NH₂NH₂ | 4-Hydrazone derivative | Precursor for heterocycles |

Key Mechanistic Insights

-

Acylation vs. Oxidation : The amine’s nucleophilicity dominates under neutral/basic conditions (leading to acylation), while acidic conditions favor oxidation pathways.

-

Ring Stability : The 1,5-benzoxazepine core resists ring-opening under mild conditions but undergoes cleavage with strong acids or oxidants .

-

Steric Effects : The 3,3-dimethyl groups hinder reactions at the methylene position, directing reactivity to the amine and ketone .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, including cyclization and amination. Key steps may include:

- Cyclization of precursor benzoxazepine intermediates under reflux with catalysts like acetic acid or H2SO4 .

- Amination via nucleophilic substitution or reductive amination, requiring controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions .

- Solvent selection (e.g., ethanol, DMF) significantly impacts reaction efficiency. Polar aprotic solvents enhance nucleophilicity but may require longer reaction times . Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and <sup>1</sup>H/<sup>13</sup>C NMR (δ 1.2–1.4 ppm for dimethyl groups, δ 6.8–7.2 ppm for aromatic protons) is critical for confirming structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) and a retention time of 8–10 minutes under optimized gradients .

- Spectroscopic techniques :

- NMR : Distinct peaks for the benzoxazepine core (e.g., δ 4.2–4.5 ppm for oxazepine ring protons) and amine protons (δ 3.1–3.3 ppm) .

- Mass spectrometry (MS) : Molecular ion [M+H]<sup>+</sup> at m/z 207.1 (calculated for C11H14N2O2) .

- Melting point analysis : Compare observed mp (e.g., 143–146°C for analogous benzoxazepine derivatives) to literature values .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectral data for benzoxazepine derivatives?

Discrepancies in NMR or MS data may arise from tautomerism or solvate formation. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .

- X-ray crystallography to confirm solid-state structure and hydrogen-bonding patterns .

- Density Functional Theory (DFT) calculations to correlate observed chemical shifts with predicted electronic environments .

Q. How can reaction conditions be optimized to improve regioselectivity in benzoxazepine functionalization?

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control in electrophilic substitution, reducing byproducts .

- Catalyst screening : Lewis acids (e.g., ZnCl2) enhance regioselectivity during Friedel-Crafts alkylation of the aromatic ring .

- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize transition states in amination reactions, directing substitution to the 7-position .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., FRET assays) .

- Cellular viability assays : MTT or resazurin reduction tests in cancer cell lines to assess cytotoxicity .

- Molecular docking : Preliminary binding affinity studies with homology-modeled targets (e.g., serotonin receptors) using AutoDock Vina .

Q. Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or acetyl groups at the amine position to improve bioavailability .

Q. What are the best practices for validating synthetic intermediates with structural analogs?

- Comparative chromatography : Use retention time alignment with known benzodiazepinone derivatives (e.g., 5-formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones) .

- Isotopic labeling : Incorporate <sup>15</sup>N or <sup>13</sup>C at reactive sites to track reaction pathways via MS/MS .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies?

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and controls .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives in cytotoxicity assays .

属性

IUPAC Name |

7-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)6-15-9-4-3-7(12)5-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMBSDPMPOGZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)N)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。